molecular formula C12H6Cl4O2 B14643371 Phenol, 4,5-dichloro-2-(3,4-dichlorophenoxy)- CAS No. 56858-69-6

Phenol, 4,5-dichloro-2-(3,4-dichlorophenoxy)-

Cat. No.: B14643371
CAS No.: 56858-69-6
M. Wt: 324.0 g/mol
InChI Key: XZJBQFGRJNSZGR-UHFFFAOYSA-N
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Description

Phenol, 4,5-dichloro-2-(3,4-dichlorophenoxy)- is a chlorinated phenol derivative. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant. Its chemical structure consists of a phenol ring substituted with chlorine atoms and a dichlorophenoxy group, making it highly effective against a broad spectrum of microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,4-dichlorophenol with 3,4-dichlorophenol under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where phenol is treated with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,5-dichloro-2-(3,4-dichlorophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated phenols, quinones, and substituted phenols .

Scientific Research Applications

Phenol, 4,5-dichloro-2-(3,4-dichlorophenoxy)- has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial action of Phenol, 4,5-dichloro-2-(3,4-dichlorophenoxy)- is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing leakage of cellular contents and ultimately leading to cell death. It targets various molecular pathways involved in maintaining cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorophenol
  • 2,4-Dichlorophenol
  • 2,5-Dichlorophenol
  • 2,6-Dichlorophenol
  • 3,4-Dichlorophenol
  • 3,5-Dichlorophenol

Uniqueness

Phenol, 4,5-dichloro-2-(3,4-dichlorophenoxy)- is unique due to its specific substitution pattern, which enhances its antimicrobial efficacy compared to other dichlorophenols. The presence of both 4,5-dichloro and 3,4-dichlorophenoxy groups provides a synergistic effect, making it more effective against a broader range of microorganisms .

Properties

IUPAC Name

4,5-dichloro-2-(3,4-dichlorophenoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O2/c13-7-2-1-6(3-8(7)14)18-12-5-10(16)9(15)4-11(12)17/h1-5,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJBQFGRJNSZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2O)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476912
Record name Phenol, 4,5-dichloro-2-(3,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56858-69-6
Record name Phenol, 4,5-dichloro-2-(3,4-dichlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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